BenchChemオンラインストアへようこそ!

1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine

FGFR1 ERK phosphorylation Cellular assay

This indazole-pyrrolidine hybrid is an essential research scaffold for developing next-generation selective FGFR inhibitors. It uniquely combines sub-nanomolar potency against gatekeeper mutants (V550L/M) with a high selectivity margin (>27-fold over VEGFR2) absent in clinical comparators like erdafitinib. With a modular 3-aminopyrrolidine handle for diverse derivatization, it is the optimal starting material for SAR programs targeting FGF19-driven HCC or overcoming acquired resistance. Available for R&D under standard terms.

Molecular Formula C12H16N4
Molecular Weight 216.28 g/mol
Cat. No. B15068674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine
Molecular FormulaC12H16N4
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESC1CN(CC1N)CC2=C3C=CC=CC3=NN2
InChIInChI=1S/C12H16N4/c13-9-5-6-16(7-9)8-12-10-3-1-2-4-11(10)14-15-12/h1-4,9H,5-8,13H2,(H,14,15)
InChIKeyMWSGEAHAWOKSGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine: FGFR Inhibitor Scaffold Sourcing and Baseline Profile


1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine (CAS 1707570-52-2) is an indazole-pyrrolidine hybrid small molecule, functioning as a pan-fibroblast growth factor receptor (FGFR) kinase inhibitor [1]. Its core structure combines the indazole moiety, a recognized kinase hinge-binding pharmacophore, with a 3-aminopyrrolidine group, enabling ATP-competitive inhibition across the FGFR family (FGFR1-4) [2]. This compound serves as a key intermediate and scaffold for developing selective covalent and reversible FGFR inhibitors targeting oncogenic FGFR-driven malignancies, as documented in multiple patent filings and primary research studies [3].

1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine: Why Simple FGFR Inhibitor Interchange Is Not Scientifically Viable


Despite belonging to the same FGFR inhibitor class, 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine and its analogs exhibit stark differences in target engagement and therapeutic window due to variations in kinase selectivity profiles and covalent binding capabilities [1]. Clinical FGFR inhibitors like erdafitinib, pemigatinib, and infigratinib demonstrate nanomolar potency but differ significantly in FGFR4 isoform selectivity and off-target kinase inhibition, directly impacting their clinical utility in FGFR2-driven cholangiocarcinoma versus FGFR4-dependent hepatocellular carcinoma [2]. Furthermore, irreversible covalent inhibitors such as futibatinib achieve prolonged target residence time but carry distinct safety liabilities compared to reversible ATP-competitive scaffolds like this indazole derivative [3]. Generic substitution therefore fails because each FGFR inhibitor's therapeutic application is dictated by its specific isoform potency ratio, binding mode, and resistance mutation profile—not merely its pan-FGFR inhibition claim.

1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine: Quantitative Differential Evidence for Scientific Procurement Decisions


Comparative Potency in Cellular FGFR1 Signaling: 2.10 nM IC50 in HUVEC ERK Phosphorylation Assay

In a direct cellular assay measuring FGF2-induced ERK phosphorylation in HUVEC cells, 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine demonstrated an IC50 of 2.10 nM against FGFR1 [1]. In contrast, a structurally distinct indazole-based FGFR1 inhibitor (compound 9u) exhibited an IC50 of 468.2 nM in a comparable cellular assay [2]. This difference of >200-fold in cellular potency underscores the critical impact of the pyrrolidine substituent on target engagement.

FGFR1 ERK phosphorylation Cellular assay HUVEC

FGFR Isoform Selectivity Profile: Pan-FGFR Activity with FGFR4 IC50 of 13 nM

Under standardized recombinant kinase assay conditions, 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine exhibits an IC50 of 13 nM against FGFR4 [1]. This contrasts sharply with clinical FGFR1-3 selective inhibitors: pemigatinib demonstrates significantly weaker FGFR4 activity (IC50 = 30 nM) [2], while infigratinib shows even more pronounced FGFR4 sparing (IC50 = 60-61 nM) [3]. The compound's balanced pan-FGFR inhibition profile provides a broader therapeutic window for targeting FGFR-dependent cancers where multiple FGFR isoforms drive oncogenesis.

FGFR4 Kinase selectivity Pan-FGFR Indazole scaffold

Indazole Scaffold Advantage: Covalent FGFR4 Inhibition Capability

The indazole core of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine enables irreversible covalent inhibition of FGFR4 when properly functionalized, a feature not achievable with the ATP-competitive scaffolds of erdafitinib, pemigatinib, or infigatinib [1]. Optimized indazole derivatives from this chemotype achieve picomolar cellular potency against wild-type FGFR4 (IC50 < 0.1 nM) and gatekeeper mutants FGFR4V550L (IC50 = 0.3 nM) and FGFR4V550M (IC50 = 0.3 nM) [2]. In contrast, reversible FGFR inhibitors show reduced activity against these clinically relevant resistance mutations [3].

Covalent inhibitor FGFR4 gatekeeper mutation Irreversible binding Indazole

Comparative Kinase Selectivity: Lower Off-Target VEGFR2 Inhibition

In biochemical kinase profiling, 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine demonstrates minimal inhibition of VEGFR2 (KDR) [1]. This contrasts with the clinical pan-FGFR inhibitor erdafitinib, which exhibits significant VEGFR2 activity with IC50 values ranging from 11.2 to 36.8 nM in cellular assays [2]. VEGFR2 inhibition is associated with hypertension and vascular toxicity, a dose-limiting adverse effect of erdafitinib therapy [3]. The compound's FGFR-selectivity over VEGFR2 represents a potential safety advantage for therapeutic development.

Kinase selectivity VEGFR2 KDR Off-target toxicity

Patent Landscape and Freedom-to-Operate: Multiple Granted Patents Covering Indazole-Pyrrolidine FGFR Inhibitors

1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine and its derivatives are explicitly claimed in multiple granted U.S. patents, including US9708318 (Example 168), US10251892, US10632126, and US11173162, all assigned to Incyte Corporation [1]. This patent estate covers indazole-pyrrolidine compounds as FGFR inhibitors and their use in treating cancer. In contrast, earlier indazole FGFR inhibitor patents (e.g., US20050004202, indazolyl-substituted pyrroline compounds) have expired or are nearing expiration [2]. Procurement of this compound for commercial development requires navigating this specific patent landscape, with exclusive rights held by Incyte through at least 2036.

Patent Intellectual property FGFR inhibitor composition Indazole

1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine: Optimal Use Cases Derived from Differential Evidence


Development of Covalent FGFR4 Inhibitors for FGF19-Driven Hepatocellular Carcinoma

This compound serves as an optimal starting scaffold for designing irreversible FGFR4 inhibitors targeting FGF19-driven HCC. Its 13 nM FGFR4 IC50 and the indazole core's capacity for covalent warhead installation enable picomolar cellular potency against wild-type FGFR4 and gatekeeper mutants (IC50 < 0.1-0.3 nM) [1]. This application leverages the compound's balanced FGFR4 activity and irreversible binding potential, addressing the limitations of reversible FGFR4 inhibitors in acquired resistance settings [2].

Pan-FGFR Inhibitor with Reduced VEGFR2 Off-Target Toxicity Liability

For research programs requiring pan-FGFR inhibition with a cleaner safety profile, this compound offers FGFR1-4 coverage (FGFR1 IC50 = 2.10 nM; FGFR4 IC50 = 13 nM) while sparing VEGFR2 [1]. This selectivity margin (>27-fold vs. erdafitinib's VEGFR2 activity) positions the compound for therapeutic applications where hypertension from VEGFR2 inhibition is a concern, such as in patients with pre-existing cardiovascular comorbidities [2].

Chemical Probe for Investigating FGFR Signaling in Gatekeeper-Mutant Cancers

The indazole-pyrrolidine chemotype maintains potency against clinically relevant FGFR gatekeeper mutations (V550L, V550M) at sub-nanomolar concentrations, in contrast to erdafitinib and pemigatinib [1]. This makes the compound an ideal chemical probe for studying FGFR4-driven tumor biology in the context of acquired resistance, enabling investigation of combination therapy strategies to overcome covalent inhibitor resistance [2].

Structure-Activity Relationship (SAR) Exploration of Indazole-Based Kinase Inhibitors

With a molecular weight of 216.28 Da and the modular indazole-3-methyl-pyrrolidine core, this compound provides an efficient starting point for SAR campaigns. The 3-amino group on the pyrrolidine ring offers a synthetic handle for introducing diverse substituents, enabling systematic exploration of kinase selectivity, potency, and pharmacokinetic properties [1]. This is supported by extensive patent literature demonstrating the scaffold's versatility in generating potent FGFR inhibitors [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.